2-((4-Bromophenyl)amino)-N-carbamoylacetamide
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Overview
Description
2-((4-Bromophenyl)amino)-N-carbamoylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an amino group, which is further connected to a carbamoylacetamide moiety. The presence of the bromine atom and the amide functionality imparts distinct chemical properties to this compound, making it a valuable subject for study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide typically involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of an intermediate. This intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)amino)-N-carbamoylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the carbamoyl group.
4-Bromo-2-aminophenol: Contains a bromophenyl group and an amino group but lacks the carbamoylacetamide moiety.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
2-((4-Bromophenyl)amino)-N-carbamoylacetamide is unique due to the presence of both the bromophenyl and carbamoylacetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10BrN3O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-carbamoylacetamide |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-1-3-7(4-2-6)12-5-8(14)13-9(11)15/h1-4,12H,5H2,(H3,11,13,14,15) |
InChI Key |
CDNKZVKTQGESMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NC(=O)N)Br |
Origin of Product |
United States |
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